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3-cyclopropyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B1375357
CAS No.: 1393100-81-6
M. Wt: 137.18 g/mol
InChI Key: QYXFUFFDVQDDMJ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Aminopyrazole Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. scientificupdate.comnbinno.com This designation stems from its presence in numerous FDA-approved drugs and its ability to serve as a versatile framework for developing therapeutic agents across various disease areas. nbinno.com Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, a fact that has spurred extensive research into their synthesis and biological evaluation. mdpi.com

The versatility of the pyrazole core is attributed to its unique chemical properties. It is an electron-rich aromatic system, and the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like proteins and enzymes. hyphadiscovery.com Furthermore, the pyrazole ring is relatively stable and amenable to various chemical modifications at multiple positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. mdpi.comhyphadiscovery.com

Within the broader class of pyrazoles, aminopyrazoles are particularly valuable building blocks in both medicinal chemistry and organic synthesis. The amino group serves as a crucial functional handle for constructing more complex molecular architectures, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves important pharmacophores. researchgate.net The position of the amino group on the pyrazole ring (e.g., at the 3, 4, or 5-position) significantly influences the molecule's reactivity and biological activity, leading to distinct classes of compounds with different therapeutic potentials. Aminopyrazole scaffolds are integral to the development of agents targeting a range of biological pathways involved in cancer, inflammation, and infectious diseases.

Table 1: Selected Biological Activities of Pyrazole and Aminopyrazole Derivatives

Therapeutic Area Biological Target/Activity Reference
Oncology Kinase Inhibitors, Anticancer hyphadiscovery.com
Inflammation Anti-inflammatory, p38 MAPK Inhibitors nbinno.com
Infectious Diseases Antimicrobial, Antiviral, Antifungal nih.gov
Neurology Anticonvulsant, Antidepressant
Cardiovascular Anticoagulant nbinno.com

Research Context and Importance of the 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine Motif within Heterocyclic Chemistry

While extensive research exists for the broader pyrazole class, the specific compound this compound represents a distinct motif whose importance can be understood by analyzing its structural components. This molecule combines the proven aminopyrazole core with specific substituents—a cyclopropyl (B3062369) group at the C3 position and a methyl group at the N1 position—that are known to impart desirable properties in medicinal chemistry.

The cyclopropyl group is a small, strained ring system that is increasingly utilized in drug design. nih.gov Its incorporation into a molecule can offer several advantages. Due to its unique electronic properties, it can influence the molecule's conformation and binding affinity to target proteins. nih.govunl.pt The cyclopropyl ring is often used to enhance metabolic stability by protecting adjacent positions from oxidative metabolism by cytochrome P450 enzymes. nbinno.comhyphadiscovery.com This increased stability can lead to an improved pharmacokinetic profile. unl.pt Furthermore, its rigid structure can lock a molecule into a bioactive conformation, potentially increasing its potency and reducing off-target effects. scientificupdate.comnih.govunl.pt

The N1-methyl group on the pyrazole ring plays a crucial role by occupying one of the nitrogen atoms, which prevents tautomerization and provides a single, defined isomer. This structural certainty is highly valuable in drug development for ensuring consistent biological activity. N-methylation can also modulate a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The 4-amino group provides a key point for chemical diversification. As a nucleophilic site, it allows for the straightforward synthesis of a wide array of derivatives, such as amides, sulfonamides, and ureas. This enables the exploration of structure-activity relationships (SAR) by introducing various substituents to probe interactions with biological targets. The 4-aminopyrazole scaffold itself has been investigated for the development of pharmacologically active compounds.

Table 2: Structural Features and Their Significance

Structural Component Position Significance in Chemical Research Reference
Pyrazole Ring Core Scaffold Privileged structure in medicinal chemistry, versatile synthetic platform. scientificupdate.comnbinno.com
Amino Group C4 Key functional handle for diversification, enables SAR studies.
Cyclopropyl Group C3 Enhances metabolic stability, potency, and can lock bioactive conformation. nbinno.comnih.govunl.pt
Methyl Group N1 Prevents tautomerism, defines isomer, modulates physicochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B1375357 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine CAS No. 1393100-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXFUFFDVQDDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3 Cyclopropyl 1 Methyl 1h Pyrazol 4 Amine and Its Analogs

Established Synthetic Strategies for Pyrazole (B372694) and Aminopyrazole Ring Systems

The construction of the pyrazole core is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies often involve the formation of the pyrazole ring from acyclic precursors.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic compound with a hydrazine derivative. chim.itnih.gov This approach offers a straightforward route to a wide variety of substituted pyrazoles. The nature of the 1,3-dielectrophile determines the substitution pattern on the resulting pyrazole ring.

For the synthesis of aminopyrazoles, β-ketonitriles are common precursors. chim.it The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to the formation of the 5-aminopyrazole ring system. chim.it

A general representation of this reaction is depicted below:

Reaction Scheme: Cyclocondensation of a β-Ketonitrile with Hydrazine

Reactant 1Reactant 2Product
β-KetonitrileHydrazine5-Aminopyrazole

This methodology is highly versatile and can be adapted to produce a wide range of substituted aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine starting materials.

Multi-component Reactions for Pyrazole Core Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. bldpharm.com Several MCRs have been developed for the synthesis of pyrazole and aminopyrazole derivatives.

One such example involves the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine to yield highly functionalized phenylaminopyrazoles. nih.gov These reactions often proceed with high regio- and chemo-selectivity, allowing for the rapid construction of diverse pyrazole libraries. nih.gov

Another notable MCR is the synthesis of pyrazole-4-carbaldehydes from the reaction of hydrazones with a Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride). nih.gov This approach provides a convenient route to 4-formylpyrazoles, which are versatile intermediates for further functionalization.

Targeted Approaches for the Introduction of Cyclopropyl (B3062369) and Methyl Substituents

The specific placement of the cyclopropyl group at the C3 position and the methyl group at the N1 position of the pyrazole ring requires carefully designed synthetic strategies.

Strategies for Cyclopropyl Moiety Incorporation

The introduction of a cyclopropyl group at the C3 position of the pyrazole ring is typically achieved by using a precursor that already contains this moiety. A key starting material for this purpose is 3-cyclopropyl-3-oxopropanenitrile (B32227) . nih.gov This β-ketonitrile can be synthesized through various methods, including the reaction of cyclopropyl methyl ketone with a formylating agent. google.com

Once obtained, 3-cyclopropyl-3-oxopropanenitrile can undergo cyclocondensation with a suitable hydrazine derivative to furnish the 3-cyclopropylpyrazole core. For instance, the reaction of 3-cyclopropyl-3-oxopropanenitrile with a substituted hydrazine has been utilized in the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, a close analog of the target compound.

Key Precursor for C3-Cyclopropyl Group Introduction

Precursor CompoundResulting Moiety on Pyrazole Ring
3-cyclopropyl-3-oxopropanenitrile3-Cyclopropyl

Regioselective Synthesis of 1-Methylated Pyrazoles

The N-alkylation of pyrazoles can often lead to a mixture of N1 and N2 isomers, posing a significant challenge for regioselective synthesis. To achieve the desired 1-methylated pyrazole, specific strategies must be employed.

A promising approach for the highly selective N1-methylation of pyrazoles involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. These reagents have been shown to significantly improve the selectivity of N-alkylation compared to traditional methylating agents like methyl halides or dimethyl sulfate. The reaction proceeds via N-alkylation followed by a protodesilylation step to yield the N-methyl pyrazole with high regioselectivity (typically >92:8 N1/N2).

Another strategy involves the careful selection of reaction conditions and substrates. For instance, in the synthesis of 3-aryl-substituted pyrazoles, the regioselectivity of N-alkylation can be influenced by the nature of the substituents on the pyrazole ring and the choice of base and solvent.

Advanced Catalytic Methods in the Synthesis of Substituted Pyrazoles

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. In the context of substituted pyrazole synthesis, transition-metal catalysis plays a crucial role, particularly in the introduction of the amino group and in the functionalization of the pyrazole core.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. This reaction can be employed for the amination of halopyrazoles to introduce an amino group at a specific position on the pyrazole ring. nih.gov For instance, the coupling of a 4-halopyrazole with an amine in the presence of a palladium catalyst and a suitable ligand can provide the corresponding 4-aminopyrazole. nih.gov The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, ligand, and reaction conditions.

Copper-catalyzed C-N coupling reactions also offer a valuable alternative for the amination of halopyrazoles. nih.govresearchgate.net These reactions are particularly effective for the coupling of alkylamines possessing a β-hydrogen atom with 4-iodopyrazoles. nih.gov

Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. researchgate.net This approach allows for the late-stage modification of the pyrazole scaffold, providing access to a wide range of derivatives.

Catalytic Methods for Aminopyrazole Synthesis

Catalytic MethodApplication
Palladium-catalyzed Buchwald-Hartwig AminationC-N bond formation for the introduction of amino groups onto halopyrazoles.
Copper-catalyzed C-N CouplingAmination of halopyrazoles, particularly with alkylamines.
Transition-metal-catalyzed C-H FunctionalizationDirect introduction of functional groups onto the pyrazole ring.

Copper-Catalyzed Hydroamination for Chiral Cyclopropyl Pyrazoles

A significant advancement in the synthesis of chiral N-cyclopropyl pyrazoles involves the enantioselective hydroamination of cyclopropenes catalyzed by copper. nih.govnih.gov This methodology provides a direct and atom-economical route to access these structurally important motifs, which bear two stereogenic centers. nih.gov The reaction employs an earth-abundant copper catalyst, making it a more sustainable alternative to methods relying on precious metals like rhodium and palladium. nih.govacs.org

The process involves the desymmetrization of an achiral cyclopropene (B1174273) with a pyrazole nucleophile. nih.gov This coupling is achieved under mild reaction conditions and demonstrates high levels of control over the reaction's outcome, including regioselectivity, diastereoselectivity, and enantioselectivity. nih.govfigshare.com A notable aspect of this transformation is the observed N²:N¹ regioselectivity, which favors the addition to the more sterically hindered nitrogen atom of the pyrazole ring. nih.govacs.org

Mechanistic investigations, supported by experimental and Density Functional Theory (DFT) studies, suggest a unique catalytic cycle. nih.govnih.gov The proposed mechanism features a five-centered aminocupration step, which is distinct from other known hydroamination pathways. nih.gov This copper-amido strategy effectively functionalizes N-heterocycles and represents a novel approach for the late-stage cyclopropylation of pyrazoles. nih.gov

Table 1: Key Features of Copper-Catalyzed Hydroamination for Chiral Cyclopropyl Pyrazoles

Feature Description Reference
Catalyst Earth-abundant copper complex nih.gov, acs.org
Reactants Pyrazoles and achiral cyclopropenes nih.gov
Product Chiral N-cyclopropyl pyrazoles nih.gov
Selectivity High regio-, diastereo-, and enantiocontrol figshare.com
Conditions Mild reaction conditions nih.gov
Mechanism Involves a five-centered aminocupration nih.gov

| Key Advantage | High atom economy and use of a non-precious metal catalyst | nih.gov |

Palladium-Catalyzed C-C Bond Cleavage for Pyrazole Derivatization

Palladium catalysis offers a powerful tool for the derivatization of pyrazoles through reactions that involve carbon-carbon (C-C) bond cleavage. One such strategy enables the regioselective synthesis of 1-alkyl-5-arylpyrazoles from N-cyclopropylhydrazones. researchgate.net This step-economical synthesis proceeds via an auto-tandem catalytic pathway involving the cleavage of the cyclopropyl ring. researchgate.net

The reaction sequence is initiated by the palladium-catalyzed cleavage of a C-C bond within the cyclopropyl group of the N-cyclopropyl acylhydrazone substrate. researchgate.net This is followed by a Heck arylation and a subsequent cycloisomerization to construct the final 1-alkyl-5-arylpyrazole product. researchgate.net This process is notable for its efficiency, as it involves the cleavage of two C-H bonds and one C-C bond in a single operation. researchgate.net The identification of reaction intermediates has provided insight into the auto-tandem nature of the catalytic pathway. researchgate.net This method allows for the synthesis of diverse pyrazole structures that are potential drug candidates and have been historically difficult to achieve selectively. researchgate.net

Table 2: Overview of Palladium-Catalyzed C-C Bond Cleavage for Pyrazole Synthesis

Feature Description Reference
Catalyst Palladium-based catalyst (e.g., Pd(OAc)₂) researchgate.net
Substrate N-cyclopropylhydrazones or N-cyclopropyl acylhydrazones researchgate.net, researchgate.net
Product 1-Alkyl-5-arylpyrazoles researchgate.net
Mechanism Auto-tandem catalysis involving C-C bond cleavage, Heck arylation, and cycloisomerization researchgate.net
Key Transformation Cleavage of the cyclopropyl ring to functionalize the pyrazole core researchgate.net

| Significance | Provides regioselective access to complex pyrazole derivatives | researchgate.net |

Considerations for Green Chemistry and Sustainable Synthetic Protocols

The growing emphasis on environmental responsibility has spurred significant interest in developing greener and more sustainable synthetic methods for pyrazole derivatives. nih.gov Traditional synthesis protocols often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, which pose environmental and safety challenges. benthamdirect.com Green chemistry principles aim to mitigate these issues by focusing on methods that are efficient, high-yielding, operationally simple, atom-economical, and environmentally benign. nih.gov

Key strategies in the green synthesis of pyrazoles include:

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. thieme-connect.com Numerous pyrazole syntheses have been successfully developed in aqueous media, reducing the reliance on harmful organic solvents. thieme-connect.com The use of ethanol (B145695) or water-ethanol mixtures is also a common green approach. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic assistance are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials are combined to form a complex product in a single step. nih.gov This approach is highly efficient, reduces waste by minimizing intermediate isolation and purification steps, and improves atom economy. nih.govnih.gov

Catalyst-Free and Solvent-Free Conditions: Some synthetic protocols for pyrazoles have been developed to proceed without any catalyst or solvent, for example, by grinding the reactants together. researchgate.net Ultrasonic irradiation in water has also enabled catalyst-free multicomponent reactions for pyrazole synthesis. nih.gov

These green methodologies represent a significant shift towards more sustainable pathways for producing pyrazoles and their analogs, aligning chemical manufacturing with the principles of environmental stewardship. benthamdirect.comnih.gov

Table 3: Summary of Green Chemistry Approaches in Pyrazole Synthesis

Green Approach Description Reference
Green Solvents Utilizing water, ethanol, or ionic liquids to replace hazardous organic solvents. nih.gov, thieme-connect.com
Energy Efficiency Employing microwave or ultrasound energy to reduce reaction times and energy consumption. nih.gov, researchgate.net
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to enhance efficiency and atom economy. nih.gov
Solvent-Free Reactions Conducting reactions by grinding solids together, eliminating the need for a solvent. researchgate.net

| Recyclable Catalysis | Using catalysts that can be easily separated from the reaction mixture and reused. | nih.gov |

Chemical Reactivity and Derivatization Strategies of the 3 Cyclopropyl 1 Methyl 1h Pyrazol 4 Amine Scaffold

Functional Group Transformations of the 4-Amino Moiety

The primary amino group at the 4-position of the pyrazole (B372694) ring is a key handle for derivatization, behaving as a potent nucleophile. This allows for a variety of functional group transformations, enabling the introduction of diverse substituents and the construction of more complex molecules.

Common transformations of the 4-amino group include acylation, sulfonylation, and reductive amination. Acylation reactions with acyl chlorides or anhydrides readily form amide derivatives. For instance, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)benzamide. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, produces sulfonamides. These reactions are fundamental in modifying the electronic and lipophilic properties of the parent molecule.

Reductive amination offers another route to introduce a wide range of substituents. This two-step, one-pot reaction typically involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride (B1222165) to yield a secondary or tertiary amine. This method is highly efficient for creating N-alkylated or N-arylated derivatives with significant structural diversity. mdpi.com

The amino group can also participate in diazotization reactions. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can convert the amino group into a diazonium salt. While often unstable, these intermediates are valuable for introducing a range of other functional groups, such as halides (Sandmeyer reaction), hydroxyl groups, or for use in coupling reactions. nih.gov

Interactive Table: Examples of 4-Amino Moiety Transformations
ReagentReaction TypeProduct Class
Acyl Halide/AnhydrideAcylationAmide
Sulfonyl HalideSulfonylationSulfonamide
Aldehyde/Ketone + Reducing AgentReductive AminationSecondary/Tertiary Amine
Nitrous AcidDiazotizationDiazonium Salt
Alkyl HalideN-AlkylationSecondary/Tertiary Amine

Modifications and Substitutions on the Pyrazole Ring System

The pyrazole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. mdpi.com However, the regioselectivity of these reactions is influenced by the existing substituents: the 1-methyl group, the 3-cyclopropyl group, and the 4-amino group. The 4-amino group is a strong activating group and will direct incoming electrophiles. However, since the 4-position is already substituted, electrophilic attack will likely be directed to the 5-position.

Common electrophilic substitution reactions that can be envisioned on the pyrazole ring include halogenation, nitration, and Friedel-Crafts type reactions, although the conditions would need to be carefully controlled to avoid side reactions with the amino group. For instance, direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce a halogen atom at the 5-position.

Furthermore, the pyrazole ring can undergo metal-catalyzed cross-coupling reactions. nih.gov To achieve this, a leaving group, typically a halogen, needs to be present on the ring. If a halogenated derivative of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine were available, it could participate in Suzuki, Heck, or Sonogashira coupling reactions. These reactions are powerful tools for introducing aryl, vinyl, or alkynyl groups, respectively, onto the pyrazole core, thereby significantly expanding the structural diversity of the scaffold.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Core

The reactivity of the 4-amino group makes this compound an excellent starting material for the synthesis of conjugates and hybrid molecules. These are molecules where the pyrazole scaffold is linked to another chemical entity, such as another heterocyclic ring, a peptide, or a fluorescent tag.

A common strategy for creating such molecules is through amide bond formation. The 4-amino group can be readily coupled with carboxylic acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach is widely used to link the pyrazole core to amino acids, peptides, or other carboxylic acid-containing molecules.

Another approach involves the formation of urea (B33335) or thiourea (B124793) linkages. Reaction of the 4-amino group with isocyanates or isothiocyanates, respectively, provides a straightforward method for connecting the pyrazole scaffold to other molecular fragments.

Furthermore, the synthesis of hybrid molecules can be achieved by incorporating the pyrazole amine into a larger heterocyclic system. For example, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings, resulting in pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net These fused heterocyclic systems often exhibit interesting biological properties.

Interactive Table: Strategies for Conjugate Synthesis
Linkage TypeReagentsResulting Conjugate
AmideCarboxylic Acid + Coupling AgentPeptide/Amide Conjugate
UreaIsocyanateUrea-linked Hybrid
ThioureaIsothiocyanateThiourea-linked Hybrid
Fused Heterocycle1,3-Dicarbonyl CompoundPyrazolo-fused Heterocycle

Structure Activity Relationship Sar Studies of 3 Cyclopropyl 1 Methyl 1h Pyrazol 4 Amine Derivatives

Elucidation of Key Structural Determinants for Modulating Biological Activity

The biological activity of pyrazole (B372694) derivatives is intricately linked to the nature and position of substituents on the pyrazole core. For derivatives of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine, the key structural determinants of biological activity are the substituents at the C3, N1, and C4 positions. The interplay of hydrophobic, electronic, and steric factors of these substituents governs the molecule's interaction with its biological target. researchgate.net

The electronic effects of the substituents on the pyrazole ring can considerably alter the electron density and reactivity of the molecule. Electron-donating groups tend to increase the electron density on the ring, while electron-withdrawing groups decrease it, which in turn can influence the binding affinity of the derivative to its biological target. researchgate.net

Influence of the Cyclopropyl (B3062369) Moiety at the 3-Position on Molecular Interactions and Bioactivity

The presence of a cyclopropyl group at the 3-position of the pyrazole ring is a significant feature that can profoundly influence the biological activity of the molecule. This moiety is known to be a "bioisostere" of larger, more flexible alkyl groups, offering a degree of conformational rigidity that can be advantageous for binding to specific protein targets. This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced potency.

In various diaryl-pyrazole derivatives, the inclusion of cycloalkyl building blocks, such as a cyclopropyl group, has been instrumental in the development of potent antagonists for targets like the cannabinoid 1 (CB1) receptor. Thorough SAR studies have demonstrated that optimizing pyrazole substituents, including the incorporation of a cyclopropyl moiety, can lead to novel antagonists with high binding affinities (K(i) ≤ 5 nM) and acceptable metabolic stability.

Impact of N1-Methylation on Receptor Binding and Enzyme Inhibition Profiles

Selective N-methylation of pyrazoles is a synthetic challenge, as direct methylation can often lead to a mixture of N1 and N2 isomers, which may possess different biological activities. The development of highly selective N-methylation methods is therefore of significant interest in medicinal chemistry. nih.govmdpi.com The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the selectivity of N-alkylation, achieving high N1/N2 regioisomeric ratios. nih.govmdpi.com

In the context of aminopyrazole-based inhibitors, the nature of the N-linked substituent can dramatically affect selectivity for different protein kinases. For instance, in a series of aminopyrazole inhibitors, the highly planar nature of the pyrazole and the N-linked phenyl structures was found to be a key factor for achieving high selectivity for JNK3 over p38 kinase. nih.gov This suggests that the N1-methyl group in this compound likely plays a significant role in defining its target profile.

The methylation at the N1 position can also impact the molecule's metabolic stability. N-dealkylation is a common metabolic pathway, and the presence of a methyl group can influence the rate and site of metabolism.

Role of the 4-Amino Group and its Derivatization in SAR

Derivatization of the 4-amino group into amides, ureas, sulfonamides, or other functional groups is a common strategy to modulate the biological activity and selectivity of aminopyrazole compounds. These derivatives can introduce new interaction points with the target, alter the electronic properties of the pyrazole ring, and improve physicochemical properties such as solubility and cell permeability.

For example, a series of 4-aminopyrazole derivatives were designed and synthesized as potent inhibitors of Janus kinases (JAKs). nih.gov In this study, the 4-amino group served as an anchor for attaching various side chains, leading to the identification of compounds with high inhibitory potency against JAK1, JAK2, and JAK3. nih.gov One of the most potent compounds, 17m , demonstrated IC50 values of 0.67 µM, 0.098 µM, and 0.039 µM against JAK1, JAK2, and JAK3, respectively. nih.gov

CompoundR GroupJAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)
17k 4-Fluorophenyl---
17l 4-Chlorophenyl---
17m 4-Bromophenyl0.670.0980.039
17n 4-Iodophenyl---

Data extracted from a study on 4-aminopyrazole derivatives as JAK inhibitors. The R group is attached to a pyrimidine (B1678525) ring which is linked to the 4-amino group of the pyrazole. nih.gov

Furthermore, in the development of aminopyrazole-based CDK inhibitors, the 4-amino group was a key feature for exploring the hydrophobic pocket adjacent to the hinge region of the kinase. nih.gov

Comparative SAR Analysis with Positional Isomers and Related Aminopyrazole Structures

The position of the amino group on the pyrazole ring has a profound impact on the biological activity of the resulting compound. Comparative studies have shown that 3-amino, 4-amino, and 5-aminopyrazole isomers often exhibit distinct pharmacological profiles.

Generally, 4-aminopyrazole (4-AP) compounds have shown reduced anti-inflammatory and anticancer activity compared to their 3-amino (3-AP) and 5-amino (5-AP) isomers. nih.gov However, 4-APs have garnered attention for other therapeutic applications, such as anticonvulsant agents. nih.gov The difference in activity is attributed to the distinct electronic distribution and the spatial arrangement of the amino group, which in turn affects the molecule's ability to interact with different biological targets.

For instance, in the context of kinase inhibition, the position of the amino group is critical for establishing the correct hydrogen bonding network within the ATP-binding site. The specific geometry of 4-aminopyrazoles makes them suitable scaffolds for targeting certain kinase families, such as JNKs and JAKs, as discussed previously. nih.govnih.gov

The SAR of aminopyrazole-based inhibitors for JNK3 revealed that this class of compounds could achieve over 2800-fold selectivity for JNK3 over p38. nih.gov This high degree of selectivity was attributed to the planar nature of the pyrazole and the N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38. nih.gov

Compound SeriesTarget ProfileKey SAR Findings
3-Aminopyrazoles Varied (Kinase inhibitors, etc.)Often exhibit potent activity across various targets.
4-Aminopyrazoles Kinase inhibitors (JNK, JAK), AnticonvulsantsGenerally show different and sometimes reduced activity in certain assays compared to 3- and 5-isomers. nih.gov
5-Aminopyrazoles Varied (Kinase inhibitors, etc.)Often exhibit potent activity across various targets.

This comparative analysis underscores the importance of the substitution pattern on the pyrazole ring and highlights the unique therapeutic potential of 4-aminopyrazole derivatives like this compound.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 3 Cyclopropyl 1 Methyl 1h Pyrazol 4 Amine Derivatives

Preclinical Pharmacological Investigations and Target Engagement

Preclinical studies on derivatives of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine have revealed a range of pharmacological activities, indicating their potential for therapeutic applications. While in vivo data for this specific compound are limited in the public domain, the broader class of pyrazole (B372694) derivatives has been extensively studied, showing activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com

One notable derivative, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), has undergone significant preclinical and clinical evaluation as a nonsteroidal progesterone (B1679170) receptor (PR) antagonist. mdpi.comnih.gov In cynomolgus macaques, PF-02413873 demonstrated a reduction in endometrial functionalis thickness, an effect comparable to the established steroidal PR antagonist mifepristone. nih.gov This in vivo efficacy was accompanied by a decrease in the proliferation rate of endometrial tissue. nih.gov These preclinical findings in a relevant animal model provided the basis for advancing this compound into clinical studies in humans. nih.gov

Furthermore, the development of a radiofluorinated pyrazol-4-yl-pyridine derivative as a positron emission tomography (PET) ligand for the muscarinic acetylcholine (B1216132) receptor M4 (M4) highlights the potential for this class of compounds to engage with targets in the central nervous system. researchgate.net In vitro autoradiography on rodent brain sections showed that the binding of this tracer was significantly increased in the M4-rich striatum in the presence of an orthosteric ligand, indicating target engagement at an allosteric site. researchgate.net

Molecular Target Identification and Validation

Enzyme Inhibition Studies (e.g., Kinases, Succinate (B1194679) Dehydrogenase)

Derivatives of the pyrazole scaffold have been identified as potent inhibitors of various enzymes, including kinases and succinate dehydrogenase (SDH).

Kinase Inhibition: The pyrazole nucleus is a key structural feature in numerous kinase inhibitors. nih.gov For instance, pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and evaluated for their kinase inhibitory potential. One compound in this series, bearing a methyl group, demonstrated an IC50 of 167 nM against Haspin kinase, while also showing potent inhibition of CLK1 (IC50 = 101 nM). nih.gov Another derivative with a cyclopropyl (B3062369) group was more active against CLK1, CDK9, and GSK3, with IC50 values ranging from 218 to 363 nM. nih.gov

A series of 1H-pyrazole-3-carboxamide derivatives were designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). One compound, 8t , exhibited an IC50 of 0.089 nM against FLT3 and 0.719 nM and 0.770 nM against CDK2 and CDK4, respectively. nih.gov The pyrazol-4-yl urea (B33335) derivative, AT9283, was identified as a multitargeted kinase inhibitor with potent activity against Aurora kinases. researchgate.net

Succinate Dehydrogenase Inhibition: Pyrazole-4-carboxamide derivatives have been designed and synthesized as potential succinate dehydrogenase inhibitors (SDHIs) with antifungal properties. bdpsjournal.orgijmphs.com In one study, a series of novel pyrazole-4-carboxamides bearing an ether group were evaluated. Compound 7d from this series showed significant inhibition of SDH with an IC50 value of 3.293 µM, which was more potent than the commercial fungicides boscalid (B143098) (IC50 = 7.507 µM) and fluxapyroxad (B1673505) (IC50 = 5.991 µM). bdpsjournal.org Another study on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives identified compound 7s as a highly potent inhibitor of porcine SDH with an IC50 of 0.014 µM, being 205-fold more active than fluxapyroxad. semanticscholar.org

Compound ClassTarget EnzymeInhibitory Activity (IC50)Reference
Pyrazolo[3,4-g]isoquinoline (methyl derivative)Haspin Kinase167 nM nih.gov
Pyrazolo[3,4-g]isoquinoline (methyl derivative)CLK1101 nM nih.gov
Pyrazolo[3,4-g]isoquinoline (cyclopropyl derivative)CLK1/CDK9/GSK3218-363 nM nih.gov
1H-pyrazole-3-carboxamide (Compound 8t)FLT30.089 nM nih.gov
1H-pyrazole-3-carboxamide (Compound 8t)CDK20.719 nM nih.gov
1H-pyrazole-3-carboxamide (Compound 8t)CDK40.770 nM nih.gov
Pyrazole-4-carboxamide (Compound 7d)Succinate Dehydrogenase3.293 µM bdpsjournal.org
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (Compound 7s)Porcine Succinate Dehydrogenase0.014 µM semanticscholar.org

Receptor Binding and Modulation (e.g., Progesterone Receptor Antagonism, Muscarinic Acetylcholine Receptor M4)

Derivatives of this compound have shown specific interactions with important receptor targets.

Progesterone Receptor Antagonism: A significant finding in this area is the development of nonsteroidal progesterone receptor (PR) antagonists. The compound 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873) acts as a selective and fully competitive PR antagonist. mdpi.comnih.gov In vitro assays demonstrated that PF-02413873 blocks progesterone binding to the receptor and inhibits PR nuclear translocation. nih.gov It exhibited a Ki value of 2.6 nM in a radioligand binding assay using MCF-7 cytosol. nih.gov Another related compound, 2-[4-(4-cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982), was also identified as a potent PR antagonist with greater selectivity over the glucocorticoid receptor compared to mifepristone. mdpi.com

Muscarinic Acetylcholine Receptor M4 Modulation: The pyrazole scaffold has been investigated for its ability to modulate the muscarinic acetylcholine receptor M4 (M4). researchgate.net Structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives led to the discovery of a subtype-selective positive allosteric modulator (PAM). researchgate.net This indicates that the pyrazole core can be a valuable template for designing molecules that allosterically modulate the M4 receptor, a target of interest for neurological and psychiatric disorders. researchgate.net

CompoundTarget ReceptorBinding/Modulatory ActivityReference
PF-02413873Progesterone Receptor (PR)Competitive Antagonist (Ki = 2.6 nM) nih.gov
Pyrazol-4-yl-pyridine derivativeMuscarinic Acetylcholine Receptor M4 (M4)Positive Allosteric Modulator (PAM) researchgate.net

In Vitro Cellular Mechanism of Action Studies

Modulation of Intracellular Signaling Pathways

Pyrazole derivatives have been shown to modulate various intracellular signaling pathways, often as a consequence of their enzyme-inhibiting activities. The mitogen-activated protein kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK, is a key pathway affected by these compounds. mdpi.comnih.gov

Studies have shown that certain pyrazole compounds can inhibit the phosphorylation of p38MAPK, ERK, and AKT in vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVEC). mdpi.com The combination of lipopolysaccharide (LPS) and pyrazole has been found to activate apoptosis signal-regulating kinase (ASK-1), p38 MAPK, and c-jun N-terminal kinase (JNK). rsc.org

Furthermore, some pyrazole derivatives exert their effects through the generation of reactive oxygen species (ROS). researchgate.net The production of ROS can, in turn, influence various signaling pathways that control cell proliferation and differentiation. nih.gov For example, pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of ROS and activation of caspase 3. researchgate.net

Effects on Cell Proliferation and Viability in Cell Lines

A significant body of research has demonstrated the antiproliferative and cytotoxic effects of pyrazole derivatives across a variety of cancer cell lines.

A study on novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showed their efficacy in inhibiting the proliferation of MCF-7 breast cancer cells. nih.gov The antiproliferative effects were evaluated using MTT and [3H] thymidine (B127349) incorporation assays, which indicated that some compounds in the series exhibited interesting growth inhibitory effects. nih.gov

Other pyrazole derivatives have also shown potent antiproliferative activity. For instance, a 3,5-disubstituted pyrazole derivative was found to be highly potent against several pancreatic ductal adenocarcinoma cell lines, with IC50 values of 0.247 µM (MiaPaCa2), 0.315 µM (AsPC1), 0.924 µM (BxPC3), 0.209 µM (SUIT2), and 0.192 µM (S2-013). mdpi.com Another study on pyrazole derivatives tested against breast cancer cell lines reported an IC50 of 39.7 µM for the compound PYRIND in MCF7 cells after 72 hours of treatment. waocp.org The compound TOSIND was highly effective against MDA-MB-231 cells with an IC50 of 17.7 µM after 72 hours. waocp.org

Compound Class/NameCell LineEffectIC50 ValueReference
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesMCF-7 (Breast Cancer)Inhibition of proliferationNot specified nih.gov
3,5-disubstituted pyrazole derivativeMiaPaCa2 (Pancreatic Cancer)Antiproliferative0.247 µM mdpi.com
3,5-disubstituted pyrazole derivativeAsPC1 (Pancreatic Cancer)Antiproliferative0.315 µM mdpi.com
3,5-disubstituted pyrazole derivativeBxPC3 (Pancreatic Cancer)Antiproliferative0.924 µM mdpi.com
3,5-disubstituted pyrazole derivativeSUIT2 (Pancreatic Cancer)Antiproliferative0.209 µM mdpi.com
3,5-disubstituted pyrazole derivativeS2-013 (Pancreatic Cancer)Antiproliferative0.192 µM mdpi.com
PYRINDMCF7 (Breast Cancer)Decreased viability39.7 µM (72h) waocp.org
TOSINDMDA-MB-231 (Breast Cancer)Decreased viability17.7 µM (72h) waocp.org

Evaluation of Antimicrobial Activity Against Pathogens

The pyrazole nucleus is a well-established pharmacophore known to impart significant biological activities to its derivatives, including antimicrobial properties. jpsbr.orgnih.govnih.gov Investigations into derivatives of this compound have explored their potential to combat a range of pathogenic microbes, encompassing both bacteria and fungi. The core structure, featuring a cyclopropyl group attached to the pyrazole ring, has been a focal point for developing new antimicrobial agents. tandfonline.comresearchgate.net

Detailed research into a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, which share the key cyclopropyl-pyrazole amine structure, has provided specific insights into their efficacy. tandfonline.comnih.gov These derivatives were systematically tested against a panel of standard Gram-positive and Gram-negative bacterial strains, as well as several mycotoxic fungal strains, to determine their zones of inhibition and minimum inhibitory concentrations (MIC). tandfonline.comcore.ac.uk

The antibacterial screenings were conducted against Streptococcus pyogenes, Staphylococcus aureus, and Bacillus subtilis (Gram-positive), alongside Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative), using streptomycin (B1217042) as a standard for comparison. tandfonline.comcore.ac.uk The results demonstrated that several derivatives exhibited significant inhibitory activity. tandfonline.com

Notably, compounds designated as 9d , 9g , and 9h in the study emerged as the most potent antibacterial agents within the tested series. tandfonline.com Compound 9d showed particularly strong activity, with a minimum inhibitory concentration (MIC) of 06 μg/mL against K. pneumoniae and 07 μg/mL against B. subtilis. The zones of inhibition for these potent compounds ranged from 4.9 to 8.0 mm, indicating substantial antibacterial effects compared to the other synthesized derivatives. tandfonline.com

Table 1: Antibacterial Activity of this compound Derivatives Data based on a study of structurally similar 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides. tandfonline.com | Compound | S. pyogenes | S. aureus | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | Zone of Inhibition (mm) | | 9d | 7.1 | 6.2 | 8.0 | 4.9 | 6.5 | 7.9 | | 9g | 6.9 | 5.1 | 7.3 | 5.2 | 6.1 | 6.8 | | 9h | 7.2 | 5.8 | 6.9 | 5.9 | 6.3 | 6.1 | | Streptomycin | 18.2 | 17.5 | 18.5 | 17.1 | 16.9 | 17.3 | | | Minimum Inhibitory Concentration (MIC) (µg/mL) | | 9d | 11 | 14 | 07 | 18 | 09 | 06 | | 9g | 13 | 17 | 10 | 16 | 12 | 11 | | 9h | 12 | 15 | 11 | 14 | 11 | 13 | | Streptomycin | 0.42 | 0.50 | 0.38 | 0.65 | 0.72 | 0.58 |

In parallel, the antifungal potential of these derivatives was evaluated against pathogenic fungi, including Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. tandfonline.comnih.gov Nystatin was employed as the reference antifungal agent. The same derivatives that showed strong antibacterial action—9d , 9g , and 9h —also demonstrated the most significant antifungal activity. tandfonline.com Their zones of inhibition against the fungal strains were noteworthy, with compound 9d again showing the broadest activity, with inhibition zones ranging from 2.3 to 4.4 mm. tandfonline.com

Table 2: Antifungal Activity of this compound Derivatives Data based on a study of structurally similar 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides. tandfonline.com | Compound | F. verticillioides | A. ochraceous | A. flavus | A. alternata | P. chrysogenum | | :--- | :---: | :---: | :---: | :---: | :---: | | | Zone of Inhibition (mm) | | 9d | 4.4 | 3.1 | 2.9 | 2.3 | 3.5 | | 9g | 3.5 | 2.8 | 2.5 | 2.3 | 3.1 | | 9h | 3.2 | 2.6 | 2.1 | 2.4 | 2.9 | | Nystatin | 14.2 | 13.1 | 13.5 | 12.9 | 13.8 |

These findings underscore the promise of the 3-cyclopropyl-pyrazole amine scaffold as a basis for the development of novel antimicrobial agents. The demonstrated activity against a wide spectrum of both bacterial and fungal pathogens suggests that this class of compounds warrants further investigation to explore their therapeutic potential. tandfonline.comnih.gov

Computational Chemistry and Cheminformatics in 3 Cyclopropyl 1 Methyl 1h Pyrazol 4 Amine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com In the context of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The pyrazole (B372694) scaffold is a common feature in many kinase inhibitors, making enzymes such as protein kinases plausible targets for this compound. nih.govnih.gov

The process involves preparing a 3D structure of this compound and docking it into the binding site of a target protein. The scoring functions then estimate the binding affinity, typically expressed as a binding energy value. researchgate.netnih.gov Lower binding energies suggest a more stable protein-ligand complex. For instance, docking this compound against a panel of kinases could yield a range of binding energies, highlighting potential candidates for further investigation. The interactions driving the binding, such as hydrogen bonds and hydrophobic interactions, can also be visualized and analyzed. mdpi.com

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5LEU83, LYS33, ASP86Hydrogen Bond, Hydrophobic
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-7.9CYS919, ASP1046, PHE1047Hydrogen Bond, Pi-Alkyl
p38 Mitogen-Activated Protein Kinase1A9U-7.2MET109, LYS53, THR106Hydrogen Bond, Hydrophobic
Janus Kinase 2 (JAK2)3E62-6.8LEU932, GLY935, VAL863Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activity. For this compound, a QSAR model could be developed using a dataset of structurally similar pyrazole derivatives with known activities against a particular target. shd-pub.org.rs

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). msjonline.org Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then employed to build the model. jmpas.com A robust QSAR model, once validated, can be used to predict the activity of new compounds, including this compound, before they are synthesized. researcher.life

DescriptorValue for this compoundDescriptor ClassPotential Impact on Activity
Molecular Weight151.211DInfluences size and diffusion
LogP (octanol-water partition coefficient)1.852DRelates to hydrophobicity and membrane permeability
Topological Polar Surface Area (TPSA)41.5 Ų2DCorrelates with transport properties
Number of Hydrogen Bond Donors12DImportant for ligand-receptor interactions
Number of Hydrogen Bond Acceptors32DImportant for ligand-receptor interactions
Molecular Shape IndexVaries3DDescribes the 3D conformation of the molecule

Mechanistic Studies through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity. These calculations can be used to determine the most stable conformation of the molecule, calculate its molecular orbital energies (HOMO and LUMO), and generate an electrostatic potential map. acs.org

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions. nih.gov DFT calculations can also be used to simulate reaction mechanisms and predict spectroscopic properties. acs.org

Calculated PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVHighest Occupied Molecular Orbital; relates to electron-donating ability
LUMO Energy-0.5 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability
Dipole Moment2.1 DMeasures the polarity of the molecule
Mulliken Atomic ChargesVaries per atomDescribes the partial charge distribution across the molecule

Predictive Modeling for Absorption and Distribution Research

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a potential therapeutic agent. nih.gov In silico models can predict these properties for this compound before any experimental work is undertaken. srce.hrslideshare.net These predictive models are typically based on a combination of physicochemical descriptors and machine learning algorithms trained on large datasets of compounds with known ADME properties. cambridge.orgcambridge.org

Key ADME parameters that can be predicted include intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. researchgate.net For example, models can predict whether this compound is likely to be well-absorbed from the gastrointestinal tract or if it is likely to cross the blood-brain barrier. These predictions are invaluable for identifying potential liabilities early in the drug discovery process. researchgate.net

ADME PropertyPredicted Value/ClassificationImplication
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed orally
Blood-Brain Barrier (BBB) PenetrationModerateMay have central nervous system effects
Caco-2 PermeabilityHighSuggests good passive diffusion across cell membranes
Plasma Protein Binding (PPB)Low to ModerateA significant fraction may be free in circulation to exert its effect
CYP2D6 InhibitionUnlikelyLower risk of drug-drug interactions via this pathway

Virtual Screening and Rational Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.com For this compound, virtual screening can be used in a "scaffold-hopping" approach, where the pyrazole core is used as a starting point to find other compounds with similar 3D shapes and electronic properties but different underlying chemical structures. chemmethod.com

Rational drug design, on the other hand, involves the design of new molecules with a specific biological function. frontiersin.org Based on the insights gained from molecular docking, QSAR, and DFT studies of this compound, new derivatives can be designed with improved potency, selectivity, or pharmacokinetic properties. For example, if docking studies reveal a specific pocket in the binding site of a target protein that is not occupied by this compound, a new derivative could be designed with an additional functional group to fill that pocket and enhance binding affinity. mdpi.com

CompoundModificationPredicted ImprovementRationale
Derivative 1Addition of a hydroxyl group to the cyclopropyl (B3062369) ringIncreased binding affinityForms an additional hydrogen bond with the target protein
Derivative 2Replacement of the methyl group with an ethyl groupImproved hydrophobic interactionsFills a hydrophobic pocket in the binding site
Derivative 3Introduction of a fluorine atom on the pyrazole ringEnhanced metabolic stabilityBlocks a potential site of metabolism
Derivative 4Isosteric replacement of the amine groupAltered selectivity profileChanges the hydrogen bonding pattern with the target

Advanced Analytical Methodologies in the Research of 3 Cyclopropyl 1 Methyl 1h Pyrazol 4 Amine

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the electronic environments of nuclei, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. acdlabs.com For 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the cyclopropyl (B3062369), methyl, and pyrazole (B372694) ring systems.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each proton set. The cyclopropyl protons typically appear in the upfield region (0.5-1.5 ppm), while the N-methyl protons would be a sharp singlet. The pyrazole ring proton would appear further downfield, and the amine (NH₂) protons would likely be a broad singlet.

Predicted NMR Data for this compound Note: This data is predicted based on typical chemical shift values and has not been experimentally verified from a public source. Actual values may vary based on solvent and experimental conditions.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Cyclopropyl-CH~1.5 - 2.0 (multiplet)~5 - 15
Cyclopropyl-CH₂~0.5 - 1.0 (multiplets)~5 - 15
N-CH₃~3.6 - 3.8 (singlet)~35 - 40
Pyrazole C5-H~7.3 - 7.6 (singlet)~125 - 135
NH₂~3.5 - 5.0 (broad singlet)N/A
Pyrazole C3N/A~145 - 155
Pyrazole C4N/A~110 - 120
Pyrazole C5N/A~125 - 135

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₇H₁₁N₃) by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer structural information, confirming the presence of key substructures like the cyclopropyl ring. rsc.orgresearchgate.net

Predicted Mass Spectrometry Data

Measurement Predicted Value
Molecular FormulaC₇H₁₁N₃
Monoisotopic Mass137.0953 g/mol
[M+H]⁺ (Protonated Molecule)138.1031 m/z
[M+Na]⁺ (Sodium Adduct)160.0850 m/z
Plausible FragmentationLoss of CH₃, loss of cyclopropyl group, cleavage of pyrazole ring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wisc.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the amine (N-H) group, C-H bonds of the alkyl and cyclopropyl groups, and vibrations associated with the pyrazole ring. wikipedia.orgorgchemboulder.com

Typical IR Absorption Frequencies

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
AmineN-H Stretch3300 - 3500Medium, Broad (doublet for primary amine)
AmineN-H Bend1580 - 1650Medium to Strong
Alkyl/CyclopropylC-H Stretch2850 - 3000Medium to Strong
Pyrazole RingC=C / C=N Stretch1400 - 1600Medium
Aromatic/HeteroaromaticC-H Stretch3000 - 3100Weak to Medium
AmineC-N Stretch1250 - 1350Medium

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. ijcpa.in A Reverse-Phase HPLC (RP-HPLC) method would typically be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. sielc.comresearcher.life The purity of this compound would be determined by integrating the area of its peak relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the pyrazole ring absorbs strongly. caspre.ca

Bioanalytical Methods for In Vitro and Preclinical Pharmacological Studies

As an intermediate for kinase inhibitors, this compound itself would not typically be the subject of extensive bioanalysis. However, the final compounds derived from it would undergo rigorous testing. Bioanalytical methods are developed to quantify these active molecules in biological matrices (e.g., plasma, tissue) to support in vitro and preclinical studies.

In Vitro Assays: The primary in vitro assay for compounds derived from this intermediate would be a kinase inhibition assay. springernature.combmglabtech.com These assays measure the ability of a compound to inhibit the activity of a specific target kinase. This is often done by quantifying the phosphorylation of a substrate, using methods like radioactivity-based assays, fluorescence polarization, or luminescence-based ATP-depletion assays (e.g., ADP-Glo). bmglabtech.comnih.gov The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. nih.gov

Preclinical Pharmacological Studies: For promising compounds, preclinical studies in animal models are conducted to understand their pharmacokinetic (PK) and pharmacodynamic (PD) properties. pharmtech.comwuxiapptec.com This involves developing sensitive and specific bioanalytical methods, usually Liquid Chromatography-Mass Spectrometry (LC-MS), to measure drug concentrations in plasma samples collected over time after dosing. nih.gov These studies determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME), which are critical for translating preclinical findings to potential human clinical trials. mdpi.com

Future Perspectives and Emerging Research Directions for 3 Cyclopropyl 1 Methyl 1h Pyrazol 4 Amine

Exploration of Novel Therapeutic Applications in Medicinal and Agrochemical Sciences

The pyrazole (B372694) nucleus is a cornerstone in a wide array of biologically active molecules, demonstrating properties that include anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects. mdpi.comnih.govbenthamscience.com This broad spectrum of activity suggests that derivatives of 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine are promising candidates for novel therapeutic agents. Future research will likely focus on synthesizing and screening libraries of compounds derived from this scaffold to identify leads for various diseases.

In medicinal chemistry, a significant area of exploration is the development of protein kinase inhibitors, as kinases are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.comnih.govresearchgate.net The pyrazole scaffold is a key component in several FDA-approved kinase inhibitors, such as Ruxolitinib and Crizotinib. mdpi.com Research into derivatives of this compound could yield potent and selective inhibitors for kinases implicated in oncology, inflammation, and neurodegenerative disorders. mdpi.com Furthermore, the established antimicrobial and antifungal properties of pyrazole analogs warrant investigation into new anti-infective agents to combat drug-resistant pathogens. mdpi.combenthamscience.com

In the agrochemical sector, pyrazole-based compounds have been successfully commercialized as herbicides, insecticides, and fungicides. royal-chem.comnih.gov The pyrazole amide framework, in particular, is noted for its potent insecticidal and fungicidal properties. acs.org Future research is expected to leverage the this compound scaffold to develop next-generation crop protection agents. These new molecules could offer improved efficacy, a broader spectrum of activity, or a more favorable environmental profile compared to existing products. acs.orgresearchgate.net

Table 1: Potential Applications and Research Focus Areas

Domain Potential Application Key Research Focus
Medicinal Chemistry Anticancer Agents Development of selective protein kinase inhibitors. mdpi.commdpi.com
Anti-inflammatory Drugs Targeting enzymes like COX-2. researchgate.netresearchgate.net
Antimicrobial Agents Discovery of novel compounds to combat resistant bacteria and fungi. mdpi.com
CNS Disorders Exploration of antidepressant and neuroprotective properties. mdpi.comnih.gov
Agrochemical Science Fungicides Design of compounds for broad-spectrum fungal disease control. acs.orgresearchgate.net
Insecticides Creation of potent insecticides with novel modes of action. nih.govacs.org
Herbicides Development of new herbicides for weed management. royal-chem.com

Development of Innovative and Efficient Synthetic Pathways

The synthesis of substituted pyrazoles is a well-established field, yet there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. mdpi.com Traditional methods often rely on the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.com However, modern synthetic chemistry is exploring innovative approaches to improve yield, reduce reaction times, and enhance sustainability.

Emerging research directions in synthesis that could be applied to this compound and its derivatives include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has proven highly effective for the synthesis of pyrazole derivatives, significantly reducing reaction times from hours to minutes while often improving yields. rsc.orgnih.gov

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like substituted pyrazoles in a single step from three or more reactants, which increases efficiency and reduces waste. mdpi.commdpi.com

Ultrasound-Assisted Synthesis: Similar to microwave assistance, sonication provides an alternative energy source that can accelerate reaction rates and improve yields under milder conditions. rsc.org

Novel Catalytic Systems: The use of catalysts such as nano-ZnO or ionic liquids can provide environmentally friendly and highly efficient pathways for pyrazole synthesis. mdpi.comnih.gov

Developing robust and scalable synthetic routes is critical for advancing the study of this compound, enabling the production of a diverse range of analogs for biological screening and subsequent lead optimization. mdpi.com

Investigation of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining recognition as a valuable strategy for treating complex diseases like cancer and inflammatory disorders. nih.gov Instead of the traditional "one drug, one target" approach, multi-target drugs can offer superior efficacy and a reduced likelihood of drug resistance.

Future research on this compound should include systematic screening of its derivatives against broad panels of biological targets (e.g., kinase panels) to identify multi-target profiles. This data can then be used to rationally design compounds that modulate specific combinations of targets relevant to a particular disease, representing a sophisticated approach to treating complex multifactorial illnesses. researchgate.net

Advancements in Integrated Computational and Experimental Approaches for Compound Design and Optimization

The integration of computational chemistry with experimental synthesis and testing has become an indispensable part of modern drug discovery. eurasianjournals.comeurasianjournals.com These in-silico methods accelerate the design-synthesize-test-analyze cycle by predicting the properties of molecules before they are synthesized, saving time and resources. eurasianjournals.com

For a scaffold like this compound, several computational techniques are particularly relevant for future research:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. nih.govej-chem.orgresearchgate.net These models help identify key molecular descriptors that influence potency and can guide the design of more active compounds. nih.govijsdr.org

Molecular Docking: Docking simulations are used to predict how a molecule binds to the active site of a target protein. This provides insights into the specific molecular interactions driving biological activity and helps in optimizing the compound's structure to improve binding affinity and selectivity. researchgate.netnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding pose over time. eurasianjournals.comeurasianjournals.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govekb.eg

By combining these computational predictions with experimental validation, researchers can rationally design and optimize novel derivatives of this compound, enhancing the probability of discovering new drug candidates and agrochemicals with improved efficacy and safety profiles. eurasianjournals.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A validated synthesis involves cyclopropanamine reacting with a halogenated pyrazole precursor (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-iodide) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, using cesium carbonate as a base and copper(I) bromide as a catalyst. This method yields ~17.9% product after chromatographic purification with ethyl acetate/hexane gradients . Key factors include solvent polarity (DMSO enhances nucleophilicity), catalyst loading, and reaction duration. Lower yields may arise from competing side reactions, such as dehalogenation or cyclopropane ring-opening.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and cyclopropane integration. For example, the cyclopropyl protons typically appear as multiplet signals between δ 0.5–1.5 ppm, while the pyrazole methyl group resonates near δ 2.3 ppm . High-Resolution Mass Spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺) with an error margin <5 ppm. Infrared (IR) spectroscopy can validate amine NH stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers purify this compound effectively, and what challenges arise during isolation?

  • Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane gradients is standard for removing unreacted cyclopropanamine and halogenated byproducts. Challenges include the compound’s polarity, which may lead to tailing; adding 1–2% triethylamine to the mobile phase improves resolution. Recrystallization from ethanol/water mixtures (70:30 v/v) can further enhance purity, though low solubility in aqueous systems may require iterative optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives caused by dynamic rotational processes?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can elucidate conformational flexibility. For instance, broadening of cyclopropyl signals at low temperatures (e.g., –40°C) may indicate restricted rotation. X-ray crystallography (using SHELXL ) provides definitive structural assignments, as seen in related pyrazole derivatives where cyclopropane ring puckering was resolved with 0.8 Å resolution .

Q. What computational strategies predict the bioactivity of this compound derivatives, and how are SAR studies designed?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on pyrazole ring reactivity. Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) identifies binding poses, guided by analogs showing IC₅₀ values <10 μM in kinase inhibition assays . For SAR, systematic substitution at the 4-amine position (e.g., alkyl, aryl) is tested via reductive amination, followed by in vitro cytotoxicity screening (MTT assays) .

Q. What mechanistic insights explain low yields in Ullmann-type coupling reactions for cyclopropane-functionalized pyrazoles?

  • Methodological Answer : Copper-catalyzed couplings often suffer from oxidative homocoupling of cyclopropanamine. Mechanistic studies using ESI-MS detect dimeric byproducts ([M+H]⁺ = 2× molecular weight). Adding ligands like 1,10-phenanthroline suppresses this via chelation, improving yields to >25% . Solvent effects (e.g., DMSO vs. DMF) also modulate redox potentials, as shown by cyclic voltammetry .

Q. How do solvent polarity and crystal packing affect the stability of this compound in solid-state formulations?

  • Methodological Answer : Hygroscopicity assays (TGA/DSC) reveal that polar solvents (e.g., ethanol) co-crystallize with the compound, reducing stability. Non-polar solvents (toluene) yield anhydrous crystals with melting points >100°C . Powder X-ray diffraction (PXRD) identifies polymorphs; Form I (monoclinic) is more stable than Form II (orthorhombic) under accelerated aging conditions (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.